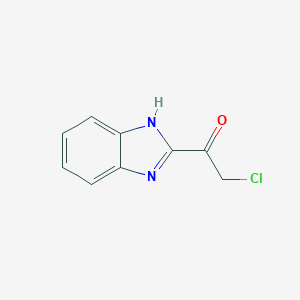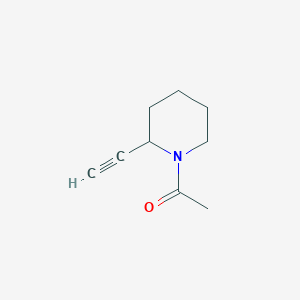
1-(2-Ethynylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethynylpiperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the piperidine family and is widely used as a building block for the synthesis of various compounds. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(2-Ethynylpiperidin-1-yl)ethanone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition may lead to an increase in the levels of acetylcholine and butyrylcholine, which are neurotransmitters that play important roles in various physiological processes.
Biochemical and Physiological Effects:
1-(2-Ethynylpiperidin-1-yl)ethanone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes that play important roles in the nervous system. The compound has also been found to exhibit antiviral and anticancer activities, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Ethynylpiperidin-1-yl)ethanone in lab experiments is its versatility. The compound can be easily synthesized and used as a building block for the synthesis of various compounds. It has also been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of medicinal chemistry.
One of the limitations of using 1-(2-Ethynylpiperidin-1-yl)ethanone in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. It is therefore important to use caution when handling the compound and to follow appropriate safety protocols.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-Ethynylpiperidin-1-yl)ethanone. One area of interest is the development of new compounds with enhanced inhibitory activity against acetylcholinesterase and butyrylcholinesterase. Another area of interest is the development of new anticancer and antiviral drugs based on the structure of 1-(2-Ethynylpiperidin-1-yl)ethanone. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.
Synthesemethoden
The synthesis of 1-(2-Ethynylpiperidin-1-yl)ethanone involves the reaction of 2-bromo-1-phenylethanone with ethynylpiperidine in the presence of a palladium catalyst. The reaction is carried out under controlled conditions and yields the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethynylpiperidin-1-yl)ethanone has been extensively used in scientific research for the synthesis of various compounds. It has been used as a building block for the synthesis of potent inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. The compound has also been used as a precursor for the synthesis of compounds with potential anticancer and antiviral activities.
Eigenschaften
IUPAC Name |
1-(2-ethynylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9H,4-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJWFTSLKATWSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine,1-acetyl-2-ethynyl- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-](/img/structure/B159306.png)
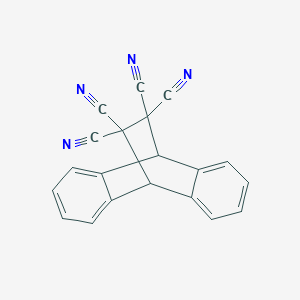

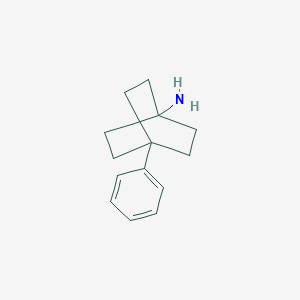
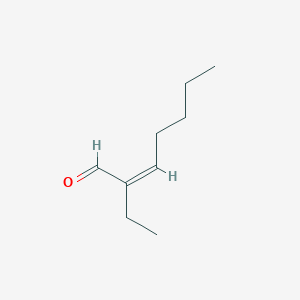
![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)

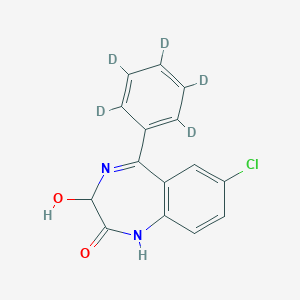


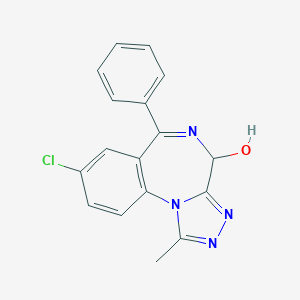
![7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid](/img/structure/B159330.png)
